4-Methoxybicyclo[2.2.1]heptan-2-one
Description
Properties
CAS No. |
89570-95-6 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-methoxybicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C8H12O2/c1-10-8-3-2-6(4-8)7(9)5-8/h6H,2-5H2,1H3 |
InChI Key |
NXIULWVTTWBQGI-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(C1)C(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key bicyclo[2.2.1]heptan-2-one derivatives and their distinguishing features:
Physicochemical Properties
- Polarity and Solubility: The 4-methoxy derivative exhibits higher polarity than camphor due to the electron-donating methoxy group, improving solubility in polar solvents like ethanol or methanol. Camphor, with three methyl groups, is more lipophilic and volatile .
- Boiling Point : Camphor sublimes at 204°C, while the 4-methoxy analog likely has a higher boiling point due to stronger intermolecular forces (e.g., dipole-dipole interactions).
Key Research Findings and Contradictions
- Bioactivity Discrepancies : While attributes antimicrobial activity to bicyclo[2.2.1]heptan-2-one, other studies (e.g., ) focus on camphor’s role in plant extracts without explicitly linking bioactivity to the 4-methoxy variant. This suggests context-dependent efficacy .
- Synthetic Challenges: and highlight the importance of stereochemistry in norbornane derivatives, but methods for introducing methoxy groups with high regioselectivity remain underexplored .
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